An In-Depth Technical Guide to 2,2-Dimethyl-4-pentenal: Synthesis, Properties, and Spectroscopic Characterization
An In-Depth Technical Guide to 2,2-Dimethyl-4-pentenal: Synthesis, Properties, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-4-pentenal is a valuable bifunctional molecule in organic synthesis, possessing both a reactive aldehyde group and a terminal olefin. This unique combination allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. Its gem-dimethyl group provides steric hindrance that can influence the stereochemical outcome of reactions at the adjacent aldehyde. This guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis via the Claisen rearrangement, and a thorough analysis of its spectroscopic data.
Chemical Structure and Properties
2,2-Dimethyl-4-pentenal, with the IUPAC name 2,2-dimethylpent-4-enal , is a colorless to light yellow liquid.[1] Its structure features a quaternary carbon at the α-position to the carbonyl group, which sterically shields the aldehyde proton and influences its reactivity.
Molecular Structure:
Chemical Structure of 2,2-Dimethyl-4-pentenal
Table 1: Physicochemical Properties of 2,2-Dimethyl-4-pentenal
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Boiling Point | 124-125 °C (lit.) | [1] |
| Density | 0.825 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.4203 (lit.) | |
| Flash Point | 18 °C | [1] |
| CAS Number | 5497-67-6 | [1] |
Synthesis via Claisen Rearrangement
The most common and efficient method for the synthesis of γ,δ-unsaturated aldehydes like 2,2-Dimethyl-4-pentenal is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[2][3] This[4][4]-sigmatropic rearrangement involves the thermal conversion of an allyl vinyl ether to the corresponding unsaturated carbonyl compound.[2][3]
The synthesis of 2,2-Dimethyl-4-pentenal can be achieved through a two-step process starting from a suitable allylic alcohol. A plausible and field-proven approach involves the reaction of 2-methyl-3-buten-2-ol with an excess of a vinyl ether, such as ethyl vinyl ether, under acidic catalysis to form the intermediate allyl vinyl ether. This intermediate is then subjected to thermal rearrangement to yield the final product.
Synthetic Workflow for 2,2-Dimethyl-4-pentenal
Experimental Protocol: Synthesis of 2,2-Dimethyl-4-pentenal
This protocol is a representative procedure based on established Claisen rearrangement methodologies.
Materials:
-
2-Methyl-3-buten-2-ol
-
Ethyl vinyl ether (stabilized with hydroquinone)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Anhydrous sodium carbonate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with 2-methyl-3-buten-2-ol and a large excess of ethyl vinyl ether. The flask is cooled in an ice bath.
-
Catalyst Addition: A catalytic amount of p-toluenesulfonic acid monohydrate is added to the stirred solution.
-
Reaction: The mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: After the reaction is complete, the mixture is cooled to room temperature and quenched by the addition of anhydrous sodium carbonate to neutralize the acid catalyst.
-
Workup: The mixture is filtered, and the excess ethyl vinyl ether is removed by distillation at atmospheric pressure. The residue is then dissolved in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 2,2-Dimethyl-4-pentenal.[4][5][6][7]
Self-Validation: The purity of the final product should be assessed by GC analysis. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) as detailed in the following section.
Spectroscopic Characterization
A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of 2,2-Dimethyl-4-pentenal.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
Table 2: ¹H NMR Spectral Data for 2,2-Dimethyl-4-pentenal (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | s | 1H | Aldehyde proton (-CHO) |
| ~5.8 | ddt | 1H | Vinylic proton (-CH=CH₂) |
| ~5.1 | m | 2H | Terminal vinylic protons (=CH₂) |
| ~2.2 | d | 2H | Allylic protons (-CH₂-CH=) |
| ~1.1 | s | 6H | Methyl protons (-(CH₃)₂) |
Analysis:
-
The downfield singlet at ~9.5 ppm is characteristic of an aldehyde proton.
-
The complex multiplet between 5.1 and 5.8 ppm corresponds to the three vinylic protons of the terminal alkene.
-
The doublet at ~2.2 ppm is assigned to the allylic protons, coupled to the adjacent vinylic proton.
-
The sharp singlet at ~1.1 ppm, integrating to six protons, confirms the presence of the two equivalent methyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of distinct carbon environments and their chemical nature.
Table 3: ¹³C NMR Spectral Data for 2,2-Dimethyl-4-pentenal (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~204 | Aldehyde carbonyl carbon (C=O) |
| ~133 | Vinylic carbon (-CH=) |
| ~118 | Terminal vinylic carbon (=CH₂) |
| ~49 | Quaternary carbon (-C(CH₃)₂-) |
| ~45 | Allylic carbon (-CH₂-) |
| ~22 | Methyl carbons (-(CH₃)₂) |
Analysis:
-
The peak at ~204 ppm is characteristic of an aldehyde carbonyl carbon.[8]
-
The signals at ~133 and ~118 ppm correspond to the sp² hybridized carbons of the double bond.[9]
-
The quaternary carbon and the allylic carbon appear in the aliphatic region, along with the signal for the two equivalent methyl carbons.[10]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 4: Characteristic IR Absorption Bands for 2,2-Dimethyl-4-pentenal
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~2720, ~2820 | Medium | C-H stretch (aldehyde) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~915, ~995 | Strong | =C-H bend (out-of-plane, monosubstituted alkene) |
Analysis:
-
The strong absorption at ~1725 cm⁻¹ is a definitive indicator of the carbonyl group of an aldehyde.
-
The two medium intensity peaks around 2720 and 2820 cm⁻¹ are characteristic of the C-H stretch of an aldehyde proton (Fermi resonance).
-
The peak at ~1640 cm⁻¹ corresponds to the C=C stretching vibration of the alkene.
-
The strong bands at ~915 and ~995 cm⁻¹ are indicative of the out-of-plane bending vibrations of a terminal vinyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Major Fragment Ions in the Mass Spectrum of 2,2-Dimethyl-4-pentenal
| m/z | Proposed Fragment |
| 112 | [M]⁺ (Molecular Ion) |
| 97 | [M - CH₃]⁺ |
| 83 | [M - CHO]⁺ |
| 71 | [M - C₃H₅]⁺ (loss of allyl radical) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
| 41 | [C₃H₅]⁺ (allyl cation) |
Analysis:
-
The molecular ion peak [M]⁺ is expected at m/z 112.
-
A common fragmentation pathway for aldehydes is the loss of the formyl radical (CHO), leading to a peak at m/z 83.
-
Alpha-cleavage adjacent to the carbonyl group can result in the loss of an allyl radical (m/z 41), giving a fragment at m/z 71.
-
Cleavage of the bond between the quaternary carbon and the allylic methylene group can lead to the formation of a stable tert-butyl cation at m/z 57 and an allyl radical. The allyl cation itself is also observed at m/z 41.[11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. Purification [chem.rochester.edu]
- 5. vlab.amrita.edu [vlab.amrita.edu]
- 6. Purification [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. C7H16 C-13 nmr spectrum of 2,2-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,2-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mass spectrum of 2,2-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
